molecular formula C11H11ClO3 B11774915 (R)-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one

(R)-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one

Katalognummer: B11774915
Molekulargewicht: 226.65 g/mol
InChI-Schlüssel: NLXOEZNYVLERQM-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one is a chemical compound with a complex structure that includes a chloro group, a hydroxyethyl group, and a methylisobenzofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the hydroxyethyl group: This step may involve the use of epoxides or other suitable intermediates under basic or acidic conditions.

    Methylation: Introduction of the methyl group can be done using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyethyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution of the chloro group can result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-3-(2-Chloro-1-hydroxyethyl)phenol
  • ®-2-Chloro-1-hydroxyethylbenzene
  • ®-4-Methyl-2-chloro-1-hydroxyethylbenzene

Uniqueness

®-5-(2-Chloro-1-hydroxyethyl)-4-methylisobenzofuran-1(3H)-one is unique due to its specific combination of functional groups and the isobenzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H11ClO3

Molekulargewicht

226.65 g/mol

IUPAC-Name

5-[(1R)-2-chloro-1-hydroxyethyl]-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H11ClO3/c1-6-7(10(13)4-12)2-3-8-9(6)5-15-11(8)14/h2-3,10,13H,4-5H2,1H3/t10-/m0/s1

InChI-Schlüssel

NLXOEZNYVLERQM-JTQLQIEISA-N

Isomerische SMILES

CC1=C(C=CC2=C1COC2=O)[C@H](CCl)O

Kanonische SMILES

CC1=C(C=CC2=C1COC2=O)C(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.